ErSO
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Overview
Description
ErSO is a small molecule activator of the anticipatory unfolded protein response (a-UPR) in estrogen receptor-positive breast cancer cells. This compound has shown remarkable efficacy in preclinical studies, particularly in eradicating estrogen receptor-positive breast tumors in mice .
Preparation Methods
ErSO is synthesized through a series of chemical reactions that involve the activation of the anticipatory unfolded protein response pathway. The specific synthetic routes and reaction conditions are proprietary and have been developed by researchers at the University of Illinois in collaboration with Systems Oncology . Industrial production methods for this compound are still under development as the compound is currently in the preclinical stage of development .
Chemical Reactions Analysis
ErSO undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
ErSO has a wide range of scientific research applications, including:
Mechanism of Action
ErSO exerts its effects by activating the anticipatory unfolded protein response pathway in estrogen receptor-positive breast cancer cells. This activation leads to the induction of strong and sustained cytotoxicity, selectively killing cancer cells while sparing normal cells . The molecular targets of this compound include the estrogen receptor alpha and various components of the unfolded protein response pathway .
Comparison with Similar Compounds
ErSO is unique in its ability to selectively activate the anticipatory unfolded protein response pathway in estrogen receptor-positive breast cancer cells. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Aromatase Inhibitors: Compounds that inhibit the enzyme aromatase, reducing estrogen levels and slowing the growth of estrogen receptor-positive breast cancer.
This compound stands out due to its unique mechanism of action, which involves the hyperactivation of the anticipatory unfolded protein response pathway, leading to rapid and selective cancer cell death .
Biological Activity
ErSO (a small molecule activator of the unfolded protein response) is a compound that has garnered significant attention for its potential therapeutic effects, particularly in the treatment of breast cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for cancer therapy.
This compound operates by overactivating the unfolded protein response (UPR), a cellular stress response mechanism that typically protects cells under stress conditions. However, when this pathway is excessively activated, it leads to cell death, particularly in cancer cells that rely on this protective mechanism for survival. The specific interactions of this compound with the estrogen receptor alpha (ERα) are crucial to its anticancer activity. Studies indicate that this compound selectively binds to ERα, inducing cell death in breast cancer cells expressing this receptor while sparing ERα-negative cells .
In Vitro Studies
This compound has shown potent activity against various breast cancer cell lines, including those with mutations in ERα (Y537S and D538G), which are often resistant to standard endocrine therapies. The compound demonstrated an average IC50 value of approximately 20 nM against ERα-positive cell lines, while being significantly less effective (IC50 ~12.4 μM) against ERα-negative lines . Notably, this compound's selectivity was evident with over a 350-fold difference in cellular IC50 between ERα-positive and ERα-negative cancer cells .
In Vivo Studies
In preclinical models, this compound has exhibited remarkable efficacy. In xenograft mouse models bearing ER-positive tumors, treatment with this compound led to:
- Complete tumor regression in many cases (over 99% reduction).
- Rapid elimination of metastases in organs such as the lungs, liver, and bones within just three days .
- Sustained sensitivity of regrown tumors to retreatment with this compound after initial treatment cessation .
The following table summarizes key findings from various studies regarding this compound's biological activity:
Case Studies
One notable case involved the use of this compound in a patient-derived xenograft model resistant to fulvestrant. In this model, this compound not only induced tumor regression but also effectively eliminated metastases within a week. This rapid action contrasts sharply with traditional therapies like tamoxifen and fulvestrant, which typically have slower responses and can lead to resistance .
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSRXAHDJSCEDS-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.